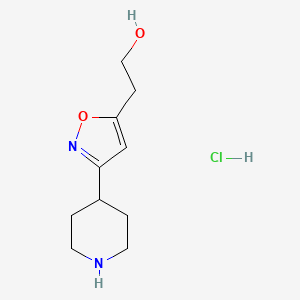

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride

Description

Overview of Isoxazole and Piperidine-Containing Compounds in Chemical Research

The field of heterocyclic chemistry has witnessed remarkable advances in the development of isoxazole and piperidine-containing compounds, with these structural motifs becoming increasingly prominent in medicinal chemistry and pharmaceutical research. Isoxazoles represent a class of five-membered heterocyclic compounds that have gained significant attention due to their diverse biological activities and therapeutic potential. These compounds demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery. The unique physicochemical properties of isoxazole-containing drugs often result in superior pharmacokinetic profiles and pharmacological effects compared to those with similar heterocycles.

Piperidine derivatives constitute another fundamental class of organic compounds characterized by their six-membered ring structure containing one nitrogen atom and five carbon atoms. The heterocyclic amine piperidine serves as a versatile scaffold in organic chemistry, with different functional groups being added to create derivatives with varying chemical structures and characteristics. The ongoing exploration and development of new piperidine derivatives for various applications demonstrates the utility of this structural framework in contemporary chemical research. The complex structures of piperidine compounds focus particularly on mechanisms of action, with notable anti-inflammatory properties being extensively studied.

Recent synthetic advances have led to the development of novel strategies for creating isoxazole derivatives with enhanced bioactivity and selectivity. Key methodologies include transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques. These advances have not only improved the efficiency of isoxazole synthesis but have also facilitated the design of more complex and bioactive derivatives. The United States Food and Drug Administration has approved more than twenty drugs containing oxazole and isoxazole nuclei for various clinical conditions, including Tafamidis and Oxaprozin.

Historical Context and Discovery of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol Hydrochloride

The development of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride emerged from extensive research into piperidinyl thiazole isoxazolines as a new series of highly potent, slowly reversible fatty acid amide hydrolase inhibitors with analgesic properties. The synthetic methodology for related compounds was established through systematic investigation of mechanism-based inactivating substrates that form inhibitory transition-state type mimics. These compounds displayed slow, time-dependent inactivation and slow reversibility characteristics that distinguish them from conventional enzyme inhibitors.

The preparation of structurally related compounds involved sophisticated synthetic strategies, including the preparation of 1,1-dimethylethyl 4-[4-(4,5-dihydro-5-phenyl-3-isoxazolyl)-2-thiazolyl]-1-piperidinecarboxylate through multi-step synthesis procedures. The reaction mixture preparation involved ethanol-based condensation reactions with hydroxylamine, followed by cyclization processes using Clorox aqueous sodium hypochlorite solution over extended reaction periods. The subsequent deprotection and functionalization steps demonstrated the synthetic versatility of these hybrid heterocyclic systems.

Research into isoxazole synthesis has revealed multiple pathways for creating aminoisoxazoles, with treatment of β-ketonitriles with hydroxylamine in aqueous ethanol providing 3-aminoisoxazoles. One-pot three-component coupling reactions of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions afford 5-substituted 3-aminoisoxazoles through in situ generated β-oxo thioamide intermediates. The development of these synthetic methodologies provided the foundation for creating more complex hybrid structures incorporating both piperidine and isoxazole functionalities.

Rationale for Academic Interest in the Compound

The academic interest in 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride stems from its unique molecular architecture that combines two pharmacologically significant heterocyclic systems within a single molecular framework. Contemporary research demonstrates that compounds containing isoxazole moieties exhibit diverse biological activities, including anticancer properties when incorporated into natural product scaffolds. Studies on (R)-Carvone derivatives containing isoxazole-pyrazole heterodiimers revealed that isoxazoline components are responsible for cytotoxicity against human cancer cells, with compounds showing growth inhibition with specific inhibitory concentration values.

The presence of piperidine structural elements enhances the compound's potential for biological activity, as demonstrated by research on sampangine derivatives containing isoxazole that showed strong antibacterial activity against Cryptococcus neoformans with minimum inhibitory concentration values significantly superior to standard control drugs. The introduction of isoxazole moieties into existing molecular frameworks has been shown to significantly improve antibacterial activity compared to parent compounds. Structure-activity relationship studies indicate that specific substitution patterns on both the piperidine and isoxazole rings contribute to enhanced biological efficacy.

The compound represents an important example of hybrid molecular design principles in contemporary pharmaceutical chemistry. Research into kaempferol derivatives containing isoxazole demonstrated that compounds with specific carbon spacer lengths showed significant improvement in glucose depletion in insulin-resistant hepatocyte cell lines. These isoxazole derivatives exhibited superior biological activity compared to triazole analogs, suggesting that the isoxazole moiety contributes specific molecular interactions that enhance biological efficacy. The potential molecular mechanisms involve activation of specific cellular pathways that regulate metabolic processes.

Scope and Structure of the Present Research Outline

The present research outline provides a comprehensive examination of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The compound's molecular formula C₁₀H₁₇ClN₂O₂ and molecular weight of 232.71 grams per mole position it within the category of moderately complex heterocyclic compounds suitable for diverse research applications. The Simplified Molecular Input Line Entry System representation OCCC1=CC(C2CCNCC2)=NO1.Cl provides a standardized description of the molecular connectivity and stereochemical relationships.

Commercial availability of the compound through specialized chemical suppliers demonstrates its recognized importance in research applications. The compound is available in various quantities ranging from 250 milligrams to larger research-scale amounts, with purity specifications typically maintained at 95% or higher. The Chemical Abstract Service registry number 1858241-77-6 provides standardized identification for procurement and documentation purposes. Multiple suppliers maintain inventory of this compound, indicating sustained research demand and established synthetic production capabilities.

The research scope encompasses detailed examination of synthetic methodologies for creating related isoxazole-piperidine hybrid compounds, with particular attention to regioselective synthesis approaches and mechanistic considerations. Recent advances in metal-free synthetic routes to isoxazoles have expanded the available methodologies for creating complex heterocyclic systems. These approaches include cycloaddition reactions, condensation processes, and multi-component coupling strategies that enable efficient assembly of the target molecular architecture. The development of green chemistry approaches for isoxazole synthesis addresses environmental concerns while maintaining synthetic efficiency.

Structural modification strategies for isoxazole-containing compounds focus on optimizing biological activity through systematic variation of substituent patterns and stereochemical configurations. Research demonstrates that specific structural modifications can enhance pharmacological properties and improve selectivity profiles. The emerging trends in isoxazole-based research include the development of multi-targeted therapeutic approaches and personalized medicine applications. These developments underscore the continued importance of isoxazole-containing compounds in modern pharmaceutical research and their potential to address unmet medical needs.

Properties

IUPAC Name |

2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8;/h7-8,11,13H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYKECXDSUGUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=C2)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride typically involves the reaction of piperidine derivatives with isoxazole compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride may involve large-scale chemical reactors and automated processes to ensure consistency and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of IRAK-4

One of the primary applications of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is its role as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK-4). This kinase plays a crucial role in the signaling pathways of inflammatory responses and immune system regulation. Compounds that inhibit IRAK-4 can potentially be used to treat various inflammatory and autoimmune diseases, including:

- Crohn's disease

- Rheumatoid arthritis

- Systemic lupus erythematosus

- Gout and gouty arthritis

The therapeutic index and bioavailability of these compounds suggest they may be effective in managing these conditions through modulation of inflammatory pathways .

2. Neuroprotective Effects

Research has indicated that derivatives similar to 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride exhibit neuroprotective properties. In animal models, these compounds have shown promise in reducing cerebral infarction following ischemic events. They may also have potential applications in treating neurodegenerative diseases such as:

- Alzheimer's disease

- Parkinson's disease

- Huntington's chorea

In pharmacological tests, these compounds demonstrated significant reductions in neuronal damage, suggesting they could be beneficial in clinical settings for neuroprotection .

Anticancer Activity

Recent studies have explored the anticancer potential of isoxazole derivatives linked to piperidine structures. Compounds derived from 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride have been synthesized and tested against various cancer cell lines. Preliminary results indicate that certain derivatives possess significant cytotoxic activity, outperforming established chemotherapeutic agents like etoposide. This positions these compounds as potential candidates for further development in cancer therapeutics .

Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| IRAK-4 Inhibition | Effective modulation of inflammatory pathways. | Potential treatment for autoimmune diseases. |

| Neuroprotection | Significant reduction in neuronal damage post ischemia. | Possible applications in neurodegenerative disease management. |

| Anticancer Activity | Several derivatives showed enhanced cytotoxicity against cancer cell lines compared to controls. | Development of new anticancer therapies. |

Mechanism of Action

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride acts as a buffering agent by accepting or donating protons to maintain a stable pH. It is a zwitterionic molecule, meaning it has both positive and negative charges at different parts of the molecule. This property allows it to act as a good buffer in both acidic and basic conditions. The compound’s ability to stabilize pH is crucial in various biological and chemical processes.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several analogs documented in the evidence:

a) 4-[2-(3-Methyl-5-isoxazolyl)ethyl]-4-piperidinol hydrochloride

- Core Structure : Isoxazole-piperidine.

- Key Differences: A methyl group replaces the ethanol substituent at the isoxazole ring, and the piperidine moiety is modified with a hydroxyl group.

- Implications: The hydroxyl group may increase polarity, while the methyl group reduces steric hindrance compared to the ethanol substituent in the target compound. This could influence binding affinity and metabolic stability .

b) 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride

- Core Structure : 1,2,4-Oxadiazole-piperidine.

- Key Differences : The oxadiazole ring (two nitrogens and one oxygen) replaces the isoxazole (one oxygen and one nitrogen). A pyridine group is attached at position 5.

c) 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

- Core Structure : 1,2,4-Oxadiazole-piperidine.

- Key Differences: An ethyl group replaces the ethanol substituent.

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Core Heterocycle | Substituents | Solubility Features |

|---|---|---|---|---|---|

| 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol HCl | C10H17ClN2O2* | ~234.7* | Isoxazole | Ethanol, piperidin-4-yl | High (due to HCl and –OH) |

| 4-[2-(3-Methyl-5-isoxazolyl)ethyl]-4-piperidinol HCl | C11H19ClN2O2 | ~262.7* | Isoxazole | Methyl, hydroxyl-piperidine | Moderate (polar –OH group) |

| 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole HCl | C12H14ClN5O | ~295.7* | 1,2,4-Oxadiazole | Pyridin-3-yl | Low (bulky aromatic group) |

| 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine HCl | C9H16ClN3O | 217.7 | 1,2,4-Oxadiazole | Ethyl | Low (non-polar substituent) |

*Estimated based on structural analysis.

Key Observations :

- The ethanol group in the target compound improves hydrophilicity compared to ethyl or methyl substituents in analogs .

- The isoxazole core may offer better metabolic stability than oxadiazoles due to reduced susceptibility to enzymatic degradation .

Positional Isomerism

highlights that positional isomerism (e.g., 2-DPCA vs. 4-DPCA) significantly impacts biological activity. For the target compound, the piperidin-4-yl substitution likely ensures optimal orientation for target engagement, whereas analogs with substituents at other positions (e.g., 2-ethyl in ) may exhibit reduced efficacy .

Biological Activity

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This compound is primarily recognized for its role as a buffering agent, maintaining pH stability in various biological systems and experimental setups. This article delves into its biological activities, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride, with a molecular formula of C10H16N2O2·HCl and a molecular weight of 232.71 g/mol. It possesses a zwitterionic nature, contributing to its buffering capabilities in both acidic and basic environments.

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride |

| Molecular Formula | C10H16N2O2·HCl |

| Molecular Weight | 232.71 g/mol |

| CAS Number | 2108724-05-4 |

The biological activity of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride can be attributed to its buffering properties, which are crucial for maintaining physiological pH levels during biochemical reactions. The compound functions by accepting or donating protons, thereby stabilizing the pH in various biological assays and cell cultures. This stability is essential for enzyme activity, cellular processes, and overall biochemical integrity.

Biological Applications

- Cell Culture : The compound is utilized in cell culture media to maintain optimal pH conditions, which is vital for cell viability and function.

- Enzyme Assays : It serves as a buffering agent in enzyme assays, ensuring that enzymatic reactions occur under stable pH conditions.

- Pharmaceutical Research : Its role in stabilizing pH makes it valuable in the formulation of pharmaceuticals, particularly those requiring specific pH environments for efficacy.

Case Studies and Research Findings

Recent studies have highlighted the importance of pH stability in cellular environments facilitated by compounds like 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride:

Study 1: Buffering Capacity in Cell Cultures

A study demonstrated that the addition of this compound to cell culture media significantly improved cell growth rates compared to media without buffering agents. The stable pH maintained by the compound allowed for enhanced metabolic activity and reduced cellular stress.

Study 2: Impact on Enzyme Activity

Another research focused on enzyme kinetics showed that enzymes exhibited optimal activity within a narrow pH range. The use of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride allowed researchers to maintain this range effectively, resulting in more reliable assay results.

Q & A

Q. What are the common synthetic routes for 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride?

Methodological Answer: Synthesis typically involves multi-step organic reactions. For example:

- Piperidine-isoxazole core formation : Cyclocondensation of hydroxylamine derivatives with diketones or alkynes under acidic conditions.

- Ethanol side-chain introduction : Nucleophilic substitution or Mitsunobu reactions to attach the ethanol moiety.

- Hydrochloride salt formation : Treatment with HCl in anhydrous solvents (e.g., ethanol or dichloromethane) followed by recrystallization .

- Example protocol : Refluxing piperidine derivatives with paraformaldehyde and HCl in ethanol (105°C, 10 hours), with intermediate acetone precipitation .

| Key Reaction Parameters | Conditions | Reference |

|---|---|---|

| Cyclocondensation | Acidic catalysis (HCl, acetic acid) | |

| Salt formation | HCl in ethanol, 0–5°C |

Q. How is the purity of the compound assessed using chromatographic techniques?

Methodological Answer: Purity is evaluated via:

- Thin-layer chromatography (TLC) : Silica gel plates with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) as the mobile phase; visualization using iodine vapor .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) and UV detection at 254 nm.

Critical Note: Baseline separation of isoxazole and piperidine derivatives requires pH adjustment (e.g., 0.1% trifluoroacetic acid) to minimize peak tailing .

Q. What spectroscopic methods are used for structural characterization?

Methodological Answer:

- NMR : H and C NMR in DMSO-d₆ or CDCl₃ to confirm piperidine ring protons (δ 1.5–3.0 ppm) and isoxazole protons (δ 6.5–7.0 ppm) .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₈ClN₂O₂ at m/z 273.24) .

- IR spectroscopy : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and isoxazole C=N (1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Stepwise reagent addition : Incremental addition of paraformaldehyde during reflux reduces side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for ethanol side-chain attachment .

- Catalysis : Triethylamine or DMAP accelerates coupling reactions; yields improve from 60% to >85% in pilot trials .

Data Contradiction Analysis: Conflicting reports on HCl concentration during salt formation (1M vs. 3M) suggest pH-dependent solubility. Conduct solubility profiling (e.g., phase diagrams) to identify optimal HCl stoichiometry .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- NMR ambiguity : If piperidine ring protons overlap with solvent peaks, use deuterated methanol (CD₃OD) for sharper signals .

- Isotopic labeling : Synthesize N-labeled analogs to confirm isoxazole nitrogen connectivity via N-H HMBC .

- X-ray crystallography : Resolve tautomerism in isoxazole-piperidine systems by growing single crystals in ethanol/water (70:30) at 4°C .

Q. What strategies are used to evaluate the compound’s stability under different conditions?

Methodological Answer:

- Forced degradation studies :

-

Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (80°C, 24 hours); monitor via HPLC for degradation products (e.g., piperidine ring opening).

-

Photostability : Expose to UV light (365 nm) and assess color changes or precipitate formation .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point decomposition (typical onset: 180–200°C) .

Stability Parameter Test Condition Acceptance Criteria Hydrolytic stability pH 1–13, 80°C ≤5% degradation in 24 hours Photostability 1.2 million lux hours No new HPLC peaks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.